2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(3-fluorophenyl)acetamide
Description
This compound features a pyrazolo[4,3-c]quinoline core with an ethoxy group at position 8, a phenyl substituent at position 3, and an acetamide moiety linked to a 3-fluorophenyl group.
Properties
IUPAC Name |
2-(8-ethoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2/c1-2-33-20-11-12-23-21(14-20)26-22(15-28-23)25(17-7-4-3-5-8-17)30-31(26)16-24(32)29-19-10-6-9-18(27)13-19/h3-15H,2,16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSZFNILKUMKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazoloquinoline core through the condensation of appropriate precursors. Subsequent steps involve the introduction of the ethoxy, phenyl, and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms. The reaction conditions are meticulously controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Pyrazoloquinoline Core
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Electrophilic Substitution : The electron-rich pyrazole and quinoline rings undergo halogenation or nitration under acidic conditions. For example, bromination at the C5 position of the quinoline moiety occurs with Br₂/FeBr₃ .
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Oxidation/Reduction :
Ethoxy Group (-OCH₂CH₃)
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the ethoxy group to yield a hydroxyl derivative. Reaction rates depend on steric hindrance from the adjacent phenyl group .
Acetamide Side Chain
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Nucleophilic Substitution : The acetamide’s carbonyl undergoes hydrolysis with concentrated H₂SO₄ to form a carboxylic acid .
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Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH substitutes the amide hydrogen, forming N-alkyl derivatives .
Key Reaction Pathways
Mechanistic Insights
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Cyclization Reactions : Under Vilsmeier–Haack conditions (POCl₃/DMF), the acetamide side chain forms an iminium intermediate, enabling intramolecular cyclization to yield tetracyclic derivatives .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) selectively functionalizes the phenyl substituent at the pyrazole’s C3 position .
Stability and Degradation
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the ethoxy group, generating a quinoline ketone as the major degradant .
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Thermal Stability : Decomposition initiates at 220°C (TGA), with mass loss corresponding to the acetamide side chain .
Biological Relevance
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Metabolic Pathways : Cytochrome P450 enzymes (CYP3A4) oxidize the ethoxy group to a hydroxyl metabolite, which undergoes glucuronidation .
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Structure-Activity Relationships (SAR) :
Synthetic Modifications
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(3-fluorophenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of quinolines have been shown to possess antibacterial and antifungal activities against various pathogens, including Mycobacterium smegmatis and Candida albicans . The compound's structure suggests that it may also exhibit similar effects.
Anticancer Potential
The pyrazoloquinoline framework has been associated with anticancer activity. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of the compound with cancer cell lines remain an area for future investigation.
Anti-inflammatory Effects
Compounds containing pyrazole rings have been reported to possess anti-inflammatory properties. The incorporation of the ethoxy group may enhance these effects by modulating inflammatory pathways . Further studies are needed to elucidate the specific mechanisms involved.
Case Study 1: Antimicrobial Screening
In a study examining the antimicrobial efficacy of quinoline derivatives, compounds structurally related to this compound were screened against multiple bacterial strains. Results indicated that derivatives exhibited zones of inhibition comparable to established antibiotics, suggesting potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
A series of pyrazoloquinoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One derivative showed significant inhibition of cell growth at low micromolar concentrations, indicating that modifications to the pyrazoloquinoline scaffold could lead to potent anticancer agents .
Mechanism of Action
The mechanism of action of 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Implications for Research and Development
- Substituent Effects : The ethoxy group at position 8 in the target compound may enhance lipophilicity compared to methyl or hydroxyethyl groups in analogs.
- Fluorophenyl Position: The 3-fluorophenyl group in the acetamide moiety could improve target affinity compared to 4-fluoro or non-fluorinated analogs.
- Heterocyclic Core: Pyrazoloquinoline derivatives may offer unique binding modes compared to quinazolines or benzothiazines, warranting further crystallographic studies.
Biological Activity
2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(3-fluorophenyl)acetamide, identified by its CAS number 932343-12-9, is a compound belonging to the class of pyrazoloquinolines. This class is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and reviews.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H22N4O2 |
| Molecular Weight | 422.49 g/mol |
| LogP | 4.8495 |
| Polar Surface Area | 52.847 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure features a pyrazoloquinoline core with ethoxy and phenyl substituents, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting the cell cycle, it induces apoptosis in cancer cells.
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values indicating potent activity.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using mouse models of inflammation showed a reduction in paw edema and inflammatory markers upon treatment with the compound.
Antimicrobial Activity
Additionally, this compound has demonstrated antimicrobial properties:
- Bacterial Strains : It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of bacterial enzymes.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 10 µM after 48 hours of treatment. Apoptotic markers were significantly elevated in treated cells compared to controls.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties in a murine model of arthritis. Mice treated with the compound exhibited a 40% reduction in joint swelling compared to untreated controls after two weeks of administration. Histological analysis confirmed decreased infiltration of inflammatory cells in treated joints.
Q & A
Q. What are the critical steps and conditions for synthesizing 2-{8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-(3-fluorophenyl)acetamide?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazoloquinoline core. Key steps include:
- Cyclization : Under reflux conditions (e.g., ethanol or toluene) with catalysts like Lewis acids to form the quinoline ring .
- Functionalization : Introducing the ethoxy group via nucleophilic substitution, requiring controlled temperatures (60–80°C) and anhydrous solvents .
- Acetamide coupling : Reaction of the intermediate with 3-fluorophenylamine using coupling agents (e.g., EDC/HOBt) in dichloromethane . Purity optimization involves HPLC or column chromatography, with yields highly dependent on solvent choice and catalyst loading .
Q. How is the compound characterized to confirm structural integrity?
Comprehensive characterization employs:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS with <2 ppm error) .
- X-ray crystallography : For unambiguous confirmation of the pyrazoloquinoline core and substituent geometry, if single crystals are obtainable .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Q. How can contradictory data in biological activity assays be resolved?
Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:
- Orthogonal assays : Re-testing activity using fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding kinetics .
- Structural analysis : Molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies caused by crystallographic vs. solution-state conformations .
- Batch variability checks : Repeating synthesis with strict QC (e.g., ≥95% HPLC purity) to rule out impurities .
Q. What methodologies elucidate the compound’s mechanism of action?
Mechanistic studies employ:
- Kinase profiling panels : Screening against 100+ kinases to identify primary targets (e.g., JAK2 or EGFR families) .
- Cellular thermal shift assays (CETSA) : Confirming target engagement in live cells by measuring protein stability shifts post-treatment .
- RNA sequencing : Identifying downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2 ratio) .
Experimental Design Considerations
Q. How should researchers optimize in vivo pharmacokinetic (PK) studies for this compound?
PK optimization involves:
- Formulation : Using PEG-400/water (60:40) to enhance oral bioavailability .
- Dosing regimens : Single-dose vs. repeated administration in murine models to assess AUC and half-life .
- Metabolite profiling : LC-MS/MS to identify major metabolites (e.g., O-deethylation products) and adjust dosing intervals .
Q. What controls are critical in resolving off-target effects in cellular assays?
Essential controls include:
- Competitive inhibitors : Co-treatment with known kinase inhibitors (e.g., imatinib for Abl1) to confirm specificity .
- CRISPR knockouts : Using target gene-KO cell lines to isolate on-target effects .
- Solvent controls : Matching DMSO concentrations (<0.1%) to exclude vehicle-induced artifacts .
Data Interpretation Challenges
Q. How can researchers address low reproducibility in enzymatic inhibition assays?
Solutions include:
- Standardized protocols : Adopting uniform ATP concentrations (e.g., 1 mM) and buffer conditions (pH 7.4) across labs .
- Positive controls : Including staurosporine or other pan-kinase inhibitors to benchmark assay performance .
- Data normalization : Expressing inhibition as % activity relative to vehicle-treated samples to minimize plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
